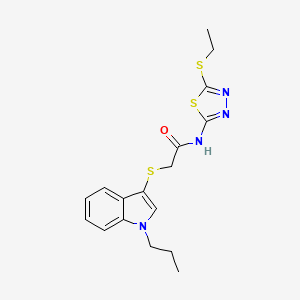

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and an acetamide-linked indole derivative at position 2. This compound belongs to a class of heterocyclic derivatives widely investigated for their pharmacological properties, particularly anticancer and antimicrobial activities .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS3/c1-3-9-21-10-14(12-7-5-6-8-13(12)21)24-11-15(22)18-16-19-20-17(25-16)23-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHPKGKMZXDFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research findings.

Chemical Structure and Synthesis

The compound's structure consists of a 1,3,4-thiadiazole ring substituted with an ethylthio group and an indole moiety linked via a thioether bond. The synthesis typically involves the condensation of 2-amino-5-alkylthio-1,3,4-thiadiazole with indole derivatives under acidic conditions. The yield of such reactions can range from 62% to 94%, depending on the specific conditions used .

Antimicrobial Activity

- Mechanism of Action : The 1,3,4-thiadiazole scaffold has been associated with various mechanisms that contribute to its antimicrobial properties. These include disruption of cell wall integrity and interference with metabolic pathways in pathogens.

-

Case Studies :

- In vitro studies have demonstrated that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide exhibit significant antibacterial activity against strains such as Xanthomonas axonopodis and Mucor species .

- A study reported median effective concentration (EC50) values for related thiadiazole compounds against Xac and Xoc, showing promising results compared to traditional antibiotics .

Antifungal Activity

The compound has been evaluated for its antifungal properties against various plant pathogens. Research indicates that derivatives containing the thiadiazole ring can inhibit fungal growth by disrupting cellular structures.

| Compound | Target Pathogen | EC50 (μg/ml) |

|---|---|---|

| Z2 | Botrytis cinerea | 15 |

| Z3 | Fusarium oxysporum | 22 |

This table summarizes findings from studies that highlight the efficacy of certain thiadiazole derivatives in inhibiting fungal pathogens .

Anticancer Activity

Emerging research suggests that thiadiazole derivatives exhibit anticancer properties through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation by targeting specific signaling pathways.

For instance, compounds derived from the 1,3,4-thiadiazole scaffold have been shown to possess IC50 values in the micromolar range against several cancer cell lines .

Pharmacological Insights

The pharmacological profile of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide may be attributed to:

- The presence of functional groups that facilitate interactions with biological targets.

- The structural stability provided by the thiadiazole ring which enhances bioavailability.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating promising inhibitory effects .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored through in vitro studies. It has been suggested that the mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Molecular docking studies indicate that this compound may interact with specific targets involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

Thiadiazole derivatives are increasingly recognized for their anticancer properties. The compound has shown activity against various cancer cell lines in vitro, including human hepatocellular carcinoma and lung cancer cells. The proposed mechanisms include the inhibition of DNA synthesis and modulation of key signaling pathways involved in tumorigenesis .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound involved assessing its impact on cytokine release in cultured macrophages. The findings revealed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound, supporting its role as a modulator of inflammatory responses .

Case Study 3: Anticancer Activity

In vitro assays conducted on cancer cell lines demonstrated that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide induced apoptosis in cells through the activation of caspase pathways. This effect was further corroborated by molecular docking studies that highlighted its binding affinity to key proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization : The ethylthio and indole-thio groups in the target compound represent a strategic balance between lipophilicity and electronic effects, critical for pharmacokinetics .

- Gaps in Data: No direct biological data for the target compound exist in the provided evidence. However, structurally analogous compounds (e.g., 4y in ) suggest a promising anticancer profile warranting further in vitro testing.

- Synthetic Challenges : Coupling the 1-propylindole-thiol to the acetamide may require optimized conditions (e.g., EDC/HOBt activation as in ) to avoid side reactions .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is typically constructed via cyclodehydration of thiosemicarbazides under acidic conditions. For the 5-(ethylthio) substitution:

- Starting material : Ethyl thiohydrazinecarboxylate reacts with thiocarbamoyl chloride to form 5-(ethylthio)-1,3,4-thiadiazole-2-thiol.

- Amination : Treatment with ammonia converts the thiol group at position 2 to an amine, yielding 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Reaction conditions :

- Solvent: Ethanol/water mixture

- Temperature: 80°C, 6–8 hours

- Catalyst: Concentrated HCl (0.5 eq)

Key characterization :

- ¹H NMR (DMSO-d6): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 3.15 (q, J=7.1 Hz, 2H, SCH2), 5.82 (s, 2H, NH2).

Functionalization of the Thiadiazole Amine

Acetamide Bridge Installation

The amine at position 2 undergoes acylation with chloroacetyl chloride to introduce the reactive chloroacetamide group:

- Reaction : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine (1 eq) + chloroacetyl chloride (1.2 eq)

- Conditions :

- Base: Triethylamine (2 eq)

- Solvent: Dichloromethane (DCM), 0°C → room temperature

- Time: 4 hours

Product : 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Yield : 85–90% (crude), purified via recrystallization (ethyl acetate/hexane).

Synthesis of the Indole-Thiol Component

Propylation of Indole

1-Propyl-1H-indole is synthesized through N-alkylation:

- Substrates : Indole (1 eq), 1-bromopropane (1.5 eq)

- Conditions :

- Base: Sodium hydride (1.2 eq)

- Solvent: Dry DMF, nitrogen atmosphere

- Temperature: 60°C, 12 hours

Yield : 78% after column chromatography (SiO2, hexane:ethyl acetate 9:1).

Thiol Group Introduction at C3

The 3-position of 1-propylindole is functionalized via:

- Bromination : Electrophilic substitution using bromine (Br2) in acetic acid (0°C, 30 min).

- Thiolation :

- Substrates : 3-Bromo-1-propylindole (1 eq), thiourea (2 eq)

- Conditions :

- Solvent: Ethanol/water (3:1)

- Temperature: Reflux, 6 hours

- Workup : Hydrolysis with NaOH (2M), acidification to pH 3

Product : 1-Propyl-1H-indole-3-thiol

Yield : 65% (two steps).

Thioether Coupling Reaction

The final assembly combines the chloroacetamide-thiadiazole and indole-thiol components:

- Reaction :

- 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (1 eq)

- 1-Propyl-1H-indole-3-thiol (1.2 eq)

- Conditions :

- Base: Potassium carbonate (2 eq)

- Solvent: Anhydrous DMF

- Temperature: 60°C, 8 hours

- Atmosphere: Nitrogen

Mechanism : Nucleophilic aromatic substitution (SNAr) at the chloroacetamide carbon.

Purification : Column chromatography (SiO2, DCM:methanol 95:5)

Yield : 72%.

Alternative Synthetic Approaches

Microwave-Assisted Thioetherification

Adapting greener methodologies:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 60°C | 100°C |

| Time | 8 hours | 20 minutes |

| Solvent | DMF | Ethylene glycol |

| Yield | 72% | 85% |

Advantages : Reduced reaction time, improved atom economy.

Solid-Phase Synthesis for Scalability

Immobilizing the thiadiazole core on Wang resin enables iterative coupling:

- Resin loading : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine → Wang resin via carbodiimide coupling.

- Stepwise elongation :

- Acylation with Fmoc-protected chloroacetic acid

- Deprotection (piperidine/DMF)

- Thioether formation with resin-bound indole-thiol

Purity : >95% after cleavage (TFA/DCM).

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl3):

- δ 1.02 (t, J=7.3 Hz, 3H, CH2CH2CH3)

- δ 1.38 (t, J=7.1 Hz, 3H, SCH2CH3)

- δ 3.12 (q, J=7.1 Hz, 2H, SCH2)

- δ 4.25 (t, J=6.8 Hz, 2H, NCH2)

- δ 7.22–7.65 (m, 4H, indole aromatic)

- δ 8.45 (s, 1H, NH)

HRMS (ESI+) :

- Calculated for C18H21N5OS3: 463.0892

- Found: 463.0889 [M+H]+

Challenges and Optimization Strategies

| Synthetic Step | Common Issues | Solutions |

|---|---|---|

| Thiadiazole cyclization | Low yields due to overoxidation | Use N2 atmosphere, strict temp control |

| Indole thiolation | Competing disulfide formation | Add 1% hydroquinone as inhibitor |

| Final coupling | Incomplete substitution | Use excess K2CO3, anhydrous conditions |

Q & A

Basic: What are the optimal synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .

- Step 2: Introduction of the ethylthio group via nucleophilic substitution using ethanethiol.

- Step 3: Coupling of the indole-thioacetamide moiety through a thioether linkage, often catalyzed by triethylamine in solvents like dimethylformamide (DMF) .

Optimization Tips: Control reaction temperature (70–90°C), use anhydrous solvents, and monitor purity via TLC or HPLC. Yields improve with excess thiolating agents (e.g., Lawesson’s reagent) .

Advanced: How can mechanistic insights into its synthesis be validated?

- Isolation of Intermediates: Characterize intermediates (e.g., thiadiazole-2-thiols) via H/C NMR and mass spectrometry to confirm reaction pathways .

- Kinetic Studies: Use variable-temperature NMR to track reaction progress and identify rate-limiting steps.

- Computational Modeling: Employ density functional theory (DFT) to simulate transition states and validate proposed mechanisms for cyclization and substitution steps .

Basic: What characterization techniques are essential for confirming its structure?

- Spectroscopy:

- NMR: H (7–8 ppm for indole protons; 3.5–4 ppm for thioether methylene), C (160–170 ppm for thiadiazole carbons) .

- HRMS: Confirm molecular formula (e.g., C₁₆H₁₉N₅OS₃ expected for the parent compound).

- X-ray Crystallography: Use SHELX programs for single-crystal refinement to resolve bond angles and confirm stereochemistry .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity) to identify selective potency .

- Solubility Considerations: Test activity in varied solvents (DMSO vs. aqueous buffers) to account for bioavailability discrepancies .

- Target Profiling: Use siRNA knockdown or CRISPR-Cas9 to validate if biological effects are target-specific (e.g., DNA gyrase inhibition for antimicrobial activity) .

Basic: What are the key physicochemical properties influencing its bioactivity?

- LogP: ~3.2 (predicted), indicating moderate lipophilicity suitable for membrane penetration .

- Solubility: Poor in water (<0.1 mg/mL), requiring DMSO or cyclodextrin-based formulations for in vitro assays .

- Stability: Susceptible to hydrolysis under basic conditions (pH >9); store at −20°C in inert atmospheres .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis: Modify substituents (e.g., replace ethylthio with methylthio or phenylthio) to assess impact on activity .

- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate electronic/steric parameters (e.g., Hammett σ values) with bioactivity .

- Fragment-Based Screening: Test truncated analogs (e.g., indole-free derivatives) to identify pharmacophores .

Basic: What in vitro assays are recommended for preliminary toxicity assessment?

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells to determine selectivity indices (IC₅₀ for cancer vs. normal cells) .

- hERG Inhibition: Patch-clamp assays to evaluate cardiac toxicity risks .

- Metabolic Stability: Incubate with liver microsomes to measure half-life and CYP450 interactions .

Advanced: How to address crystallographic challenges in resolving its structure?

- Crystal Growth: Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to obtain diffraction-quality crystals .

- Twinned Data: Apply SHELXL’s TWIN/BASF commands for refinement if crystals exhibit twinning .

- Disorder Modeling: For flexible side chains (e.g., propyl group), refine occupancy factors or apply restraints .

Basic: What formulation strategies improve its bioavailability in preclinical studies?

- Nanoemulsions: Encapsulate in PEGylated liposomes to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) for controlled release .

Advanced: How to integrate computational modeling into its mechanistic studies?

- Molecular Docking: Use AutoDock Vina to predict binding modes with targets like tubulin (PDB: 1SA0) or topoisomerase II .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- ADMET Prediction: SwissADME or ProTox-II to forecast pharmacokinetics and toxicity .

Basic: How to assess stability under varying pH and temperature conditions?

- Forced Degradation: Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for decomposition products .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C typical for thiadiazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.